molecular formula C10H14BBrO2S B1279652 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 676501-84-1

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1279652
CAS RN: 676501-84-1
M. Wt: 289 g/mol
InChI Key: QRTVEZRHUSSDCW-UHFFFAOYSA-N
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Description

The compound 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle with potential applications in organic synthesis and materials science. Its structure includes a thiophene ring, a common motif in organic electronics, and a dioxaborolane ring, which is often used in Suzuki coupling reactions to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of related bromothiophene derivatives has been reported in the literature. For instance, a class of 3,4-diaryl-2,5-dibromothiophenes was synthesized using a one-pot reaction with Br2, which served both as an oxidizing and brominating agent . Although not the exact compound , this method could potentially be adapted for the synthesis of 2-(5-Bromothiophen-2-yl) derivatives by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boron-containing compounds similar to 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied using X-ray diffraction and theoretical methods . These studies provide insights into the orientation of the dioxaborolane ring and the electronic properties of the molecules, such as the distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are crucial for their reactivity and potential applications in electronic materials .

Chemical Reactions Analysis

The reactivity of bromothiophene derivatives in chemical reactions, particularly in cross-coupling reactions, has been explored. For example, 3,4-diphenyl-2,5-dibromothiophene was used as a building block in Suzuki coupling reactions to prepare tetraarylthiophenes . This suggests that the 2-(5-Bromothiophen-2-yl) moiety in the compound of interest could also participate in similar coupling reactions, making it a valuable building block in organic synthesis.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not directly reported, related compounds provide some context. For instance, the solubility, electronic, and optical properties of a bifluorene derivative containing a 5-bromothiophen-2-yl group were found to be promising for applications in polyfluorenes and copolymers . These properties are often influenced by the presence of bromine and the boron-containing dioxaborolane ring, which could imply similar characteristics for the compound .

Scientific Research Applications

Synthesis and Material Properties

This compound is involved in the synthesis of various complex molecules, including silicon-containing H-shaped molecules with bithiophene units (Naka et al., 2013). These molecules display unique optical properties, useful in material science and photonics. Additionally, it contributes to the synthesis of compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which are studied for their crystal structures and vibrational properties (Wu et al., 2021).

Polymer and Material Synthesis

It is used in synthesizing pinacolylboronate-substituted stilbenes for potential applications in new materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015). The compound also plays a role in the development of heterodifunctional polyfluorenes, which form nanoparticles with high fluorescence emission, suitable for applications in nanotechnology and medical imaging (Fischer et al., 2013).

Organic Electronics and Material Science

The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, where this compound is a key reactant, has implications in the field of organic electronics (Spencer et al., 2002). It is also involved in the creation of deeply colored polymers containing isoDPP units, which are significant in the development of new materials with specific optical properties (Welterlich et al., 2012).

Future Directions

Thiophene derivatives have a wide range of applications in medicinal chemistry and material science, and there is ongoing research into new synthetic methods and applications for these compounds .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVEZRHUSSDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471478
Record name 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

676501-84-1
Record name 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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